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Compound of Interest

Compound Name: Fenlean

Cat. No.: B1672511

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term treatment
protocols for Fenfluramine (Fintepla®) in patients with Dravet syndrome. The information is
compiled from clinical trial data and prescribing information to guide research and
development.

Quantitative Data Summary

The following tables summarize key quantitative data from long-term studies of Fenfluramine in
Dravet syndrome, including dosing, titration schedules, and efficacy outcomes.

Table 1: Recommended Dosing and Titration of
Fenfluramine
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Patient Population Initial Dosage

Titration Schedule

Maximum
Recommended
Maintenance
Dosage

Patients NOT on

. o 0.1 mg/kg twice daily
concomitant stiripentol

May be increased
weekly. For a more
rapid titration, the
dose may be
increased every 4
days.[1]

0.35 mg/kg twice daily
(Maximum daily
dosage of 26 mg)[2][3]

Patients on
concomitant stiripentol 0.1 mg/kg twice daily

plus clobazam

May be increased
weekly based on
efficacy and
tolerability.[1][2]

0.2 mg/kg twice daily
(Maximum daily

dosage of 17 mg)[2]

Fenfluramine is administered orally and can be taken with or without food.[2]

Table 2: Long-Term Efficacy of Fenfluramine in Dravet

Syndrome

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.drugs.com/dosage/fenfluramine.html
https://www.drugs.com/dosage/fintepla.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2022/212102s003lbl.pdf
https://www.drugs.com/dosage/fenfluramine.html
https://www.drugs.com/dosage/fintepla.html
https://www.drugs.com/dosage/fintepla.html
https://www.drugs.com/dosage/fintepla.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Efficacy Endpoint

Study Result

Citation

Median Reduction in Monthly
Convulsive Seizure Frequency
(MCSF)

66.8% reduction from baseline
to end of study in a long-term
open-label extension (OLE)
study (median exposure of 824
days).[4]

[4]

Profound Reduction in MCSF
(=75%)

37% of patients experienced a
profound reduction in MCSF
over the entire treatment
period in an OLE study.[5]

[5]

Clinically Meaningful
Reduction in MCSF (=50%)

62% of patients experienced a
clinically meaningful reduction
in MCSF over the entire
treatment period in an OLE
study.[5]

[5]

Seizure-Free Interval

The median longest seizure-
free interval was 30 days in the
0.7 mg/kg/day group
compared to 10 days in the
placebo group in a Phase 3
trial.[6]

[6]

Long-Term Seizure Freedom

7.6% of patients (9 out of 118)
achieved seizure freedom in a
real-world analysis with a

median follow-up of 2.8 years.

[7]

[7]

Table 3: Common Adverse Events in Long-Term

Treatment
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Adverse Event Frequency Citation
Decreased appetite >10% of patients [4]
Diarrhea 210% of patients [4]
Pyrexia (Fever) >10% of patients [4]
Nasopharyngitis >10% of patients [4]
Decreased weight Common side effect

Somnolence/Lethargy Common side effect

Note: A boxed warning exists for valvular heart disease and pulmonary arterial hypertension.
Regular echocardiogram monitoring is required.[8][9]

Experimental Protocols

This section outlines the methodologies for key experiments and assessments conducted
during long-term clinical trials of Fenfluramine for Dravet syndrome.

Phase 3 Clinical Trial Design (lllustrative Example)

This protocol is based on the design of pivotal Phase 3, randomized, double-blind, placebo-
controlled trials.[6][9][10]

Objective: To evaluate the efficacy and safety of Fenfluramine as an adjunctive therapy in
patients with Dravet syndrome.

Inclusion Criteria:

Age: 2 to 18 years.[10]

Clinical diagnosis of Dravet syndrome with uncontrolled convulsive seizures.[10]

Minimum of six convulsive seizures during a 6-week baseline period.[6]

Stable regimen of antiepileptic drugs for at least 4 weeks prior to screening.[10]
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Exclusion Criteria:

o Cardiovascular or cardiopulmonary abnormalities identified by echocardiogram (ECHO) or
electrocardiogram (ECG) at screening.[10]

Study Periods:

Screening Period: To confirm eligibility and establish baseline seizure frequency.

» Baseline Period (6 weeks): Parents/caregivers record the number and type of seizures daily
in a diary.[6][10]

o Randomization: Patients are randomized to receive Fenfluramine (at varying doses, e.g., 0.2
mg/kg/day or 0.7 mg/kg/day) or a placebo.[6]

« Titration Period (2 weeks): The study drug is gradually increased to the target dose.[6][10]
e Maintenance Period (12 weeks): Patients continue on the assigned dose.[6][10]

o Tapering Period (2 weeks): The study drug is gradually withdrawn to minimize the risk of
increased seizure frequency.[10]

Primary Efficacy Endpoint:

e The change in monthly convulsive seizure frequency (MCSF) from baseline compared to the
treatment period.[6]

Safety Assessments:
o Regular monitoring of adverse events.

o Echocardiogram assessments at baseline, every 6 months during treatment, and 3-6 months
after the final dose to monitor for valvular heart disease and pulmonary arterial hypertension.
[11]

o Regular monitoring of weight and growth in pediatric patients.[11]

Open-Label Extension (OLE) Study Protocol
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Objective: To assess the long-term safety and efficacy of Fenfluramine in patients who have
completed a core Phase 3 trial.[5][12]

Study Population: Patients who completed a Phase 3 controlled study.[5]
Treatment:

 All patients receive Fenfluramine.

e The initial dose is typically 0.2 mg/kg/day for the first month.[13]

e Doses are subsequently adjusted by investigators based on individual efficacy and
tolerability.[13]

Assessments:
o Efficacy: Continued daily seizure diary to monitor MCSF.[4]
o Safety:

o Ongoing monitoring of treatment-emergent adverse events (TEAES).[4]

[e]

Regular echocardiograms to monitor cardiac health.[14]

o

Monitoring of body weight and BMI.[7]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of Fenfluramine, a typical
clinical trial workflow, and the logical relationship of the treatment protocol.
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Caption: Proposed dual mechanism of action of Fenfluramine.
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Caption: Workflow of a typical Phase 3 clinical trial for Fenfluramine.
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Caption: Logical flow of the Fenfluramine treatment protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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